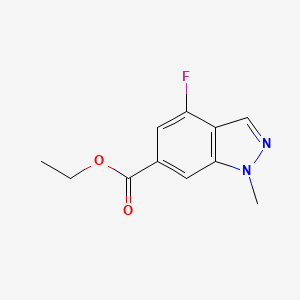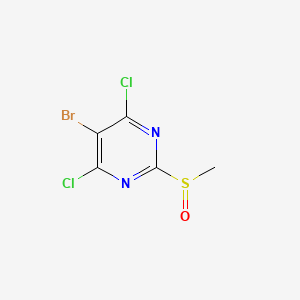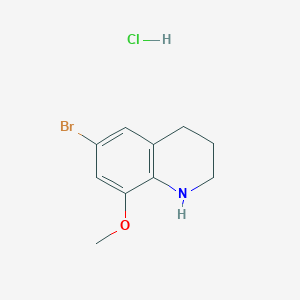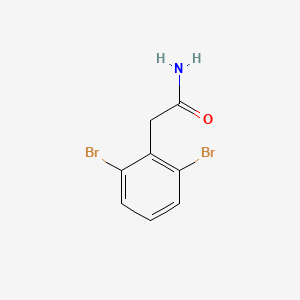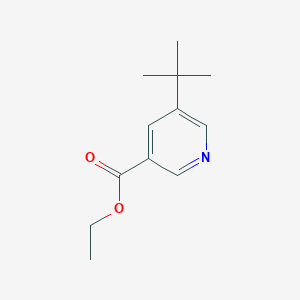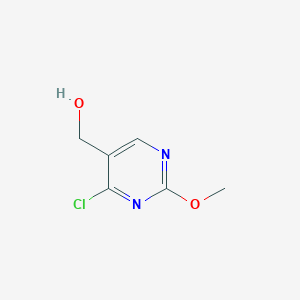
(4-Chloro-2-methoxypyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group at the 4-position and a methoxy group at the 2-position on the pyrimidine ring, along with a hydroxymethyl group at the 5-position, makes this compound unique.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol typically involves the chlorination of 2-methoxypyrimidine followed by the introduction of a hydroxymethyl group at the 5-position. One common method involves the reaction of 2-methoxypyrimidine with thionyl chloride to introduce the chloro group. This is followed by a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
(4-Chloro-2-methoxypyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: (4-Chloro-2-methoxypyrimidin-5-yl)formaldehyde or (4-Chloro-2-methoxypyrimidin-5-yl)carboxylic acid.
Reduction: 2-Methoxypyrimidin-5-yl)methanol.
Substitution: (4-Amino-2-methoxypyrimidin-5-yl)methanol or (4-Mercapto-2-methoxypyrimidin-5-yl)methanol.
科学研究应用
(4-Chloro-2-methoxypyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (4-Chloro-2-methoxypyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can participate in hydrogen bonding, further affecting its interactions.
相似化合物的比较
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with a methylthio group instead of a methoxy group.
(2-Chloro-4-pyridinyl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is unique due to the specific combination of functional groups on the pyrimidine ring. The presence of both a chloro and a methoxy group, along with a hydroxymethyl group, provides distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
(4-chloro-2-methoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 |
InChI 键 |
AQMDSPBRNUOXGN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=N1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


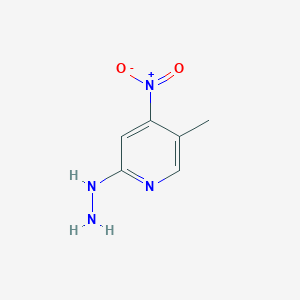
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
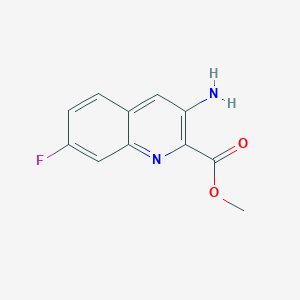

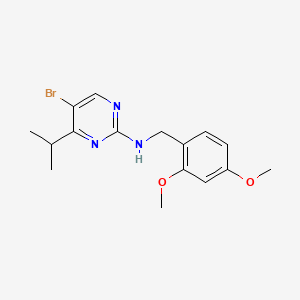
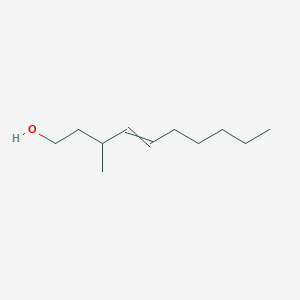
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)

